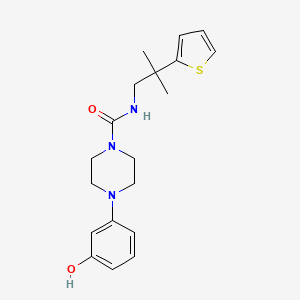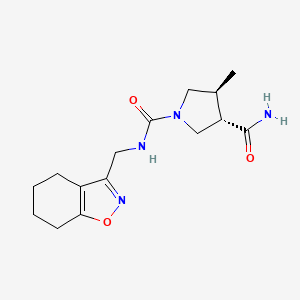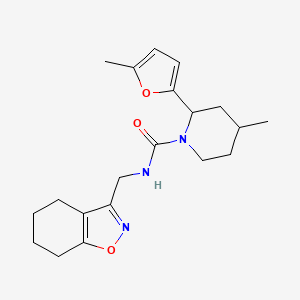![molecular formula C17H20N4O B6967082 3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B6967082.png)
3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with an amino group and a carboxamide group The compound also contains a cyclopentyl ring attached to a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the amino group and the carboxamide group. The cyclopentyl and 3-methylphenyl groups are then attached through a series of substitution reactions.
Formation of Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as diaminomaleonitrile and diketones.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Attachment of Cyclopentyl and 3-Methylphenyl Groups: These groups can be attached through Friedel-Crafts alkylation reactions using cyclopentyl halides and 3-methylphenyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule for studying biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrazine-2-carboxamide: A simpler analog with a phenyl group instead of the cyclopentyl and 3-methylphenyl groups.
N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide: A compound with a trifluoromethyl group, showing different electronic properties.
Uniqueness
3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-5-4-6-13(11-12)17(7-2-3-8-17)21-16(22)14-15(18)20-10-9-19-14/h4-6,9-11H,2-3,7-8H2,1H3,(H2,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNVXZWJNCCORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)NC(=O)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B6967006.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1,1,1-trifluoro-4,4-dimethylpentan-2-yl)piperidine-1-carboxamide](/img/structure/B6967013.png)
![(4aR,7aS)-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B6967015.png)
![N-[2-(dimethylamino)-2-(4-propan-2-yloxyphenyl)ethyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B6967023.png)
![(2R)-5-oxo-N-[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B6967024.png)
![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B6967041.png)
![N-methyl-N-[1-(2-methyl-4-propan-2-ylpyrimidine-5-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B6967047.png)



![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B6967067.png)
![5-[[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B6967089.png)
![N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-ethylsulfanylpyridine-4-carboxamide](/img/structure/B6967097.png)
![3-[[1-(2-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]pyridine](/img/structure/B6967098.png)
